molecular formula C10H11Cl B13956829 1-Allyl-2-(chloromethyl)benzene CAS No. 89121-39-1

1-Allyl-2-(chloromethyl)benzene

Cat. No.: B13956829
CAS No.: 89121-39-1
M. Wt: 166.65 g/mol
InChI Key: WJNWNIZASSEZRR-UHFFFAOYSA-N
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Description

1-Allyl-2-(chloromethyl)benzene is a specialty organic compound offered for Research Use Only (RUO), specifically designed for chemical synthesis and pharmaceutical research applications. This molecule features two key reactive sites: a chloromethyl group on the benzene ring and an allyl substituent. The chloromethyl (benzyl chloride) moiety is a well-known electrophile that can undergo nucleophilic substitution reactions . The presence of these two functional groups on the same aromatic ring makes this compound a versatile and valuable bifunctional synthetic intermediate . In laboratory research, this compound's primary value lies in its potential to serve as a building block for more complex structures. The allyl group can participate in various reactions, including olefin metathesis and cycloadditions, while the chloromethyl group can be readily functionalized with nucleophiles or used in metal-catalyzed cross-couplings. This reactivity profile suggests applications in the synthesis of ligands, polymers, and active pharmaceutical ingredients (APIs) where a disubstituted benzene scaffold is required. Researchers can leverage the different reactivity of the two groups for sequential functionalization, allowing for the construction of diverse chemical libraries. This product is strictly for professional laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89121-39-1

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(chloromethyl)-2-prop-2-enylbenzene

InChI

InChI=1S/C10H11Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2

InChI Key

WJNWNIZASSEZRR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1CCl

Origin of Product

United States

Synthetic Methodologies for 1 Allyl 2 Chloromethyl Benzene and Its Derivatives

Direct Synthesis Routes to 1-Allyl-2-(chloromethyl)benzene

Direct synthesis focuses on introducing the final key functional group onto a benzene (B151609) ring that already possesses the other required substituent.

The most established method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. wikipedia.org This electrophilic aromatic substitution involves reacting the aromatic substrate, in this case, allylbenzene (B44316), with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride. wikipedia.orgyoutube.com The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which enhances the electrophilicity of the formaldehyde. wikipedia.orgmdpi.com

The mechanism proceeds through the protonation of formaldehyde under acidic conditions, generating a highly electrophilic species that is then attacked by the π-electrons of the allylbenzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the chloromethylated product. youtube.com While this method is effective, it is known to sometimes produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether, necessitating careful handling and purification. wikipedia.org Alternative chloromethylating agents include chloromethyl methyl ether, which can also be used to achieve the same transformation. wikipedia.org

An alternative direct synthesis involves the allylation of a suitable chloromethylated benzene precursor, such as 1-chloro-2-(chloromethyl)benzene. Cross-coupling reactions are a primary strategy for this transformation. For instance, a Grignard reagent prepared from an allyl halide (e.g., allylmagnesium bromide) can be coupled with the benzyl (B1604629) chloride precursor in the presence of a suitable catalyst. google.com

Another approach is the copper-catalyzed allylation of aromatic compounds. This method involves treating the aromatic halide with an allylic halide, such as allyl chloride, in the presence of a copper halide catalyst like cupric chloride. mdma.ch This technique offers an alternative to the traditional Friedel-Crafts reaction, which can sometimes lead to rearranged products. mdma.ch

Synthesis of Analogs and Precursors with Related Architectures

The synthesis of derivatives and the development of flexible synthetic routes often rely on robust methods for preparing substituted allylbenzene and chloromethylbenzene precursors.

Several methods exist for the synthesis of substituted allylbenzenes, which are valuable intermediates.

Claisen Rearrangement : This is a powerful method that involves the thermal rearrangement of an aryl allyl ether. For example, 3-allyl-4-isopropoxybenzenamine can be synthesized by first coupling 4-nitrophenol (B140041) with allyl bromide to form an ether, which then undergoes a Claisen rearrangement, followed by the reduction of the nitro group. nih.gov A similar strategy starting from pyrogallol (B1678534) can yield 1,2,3-trimethoxy-5-allylbenzene. google.com

Grignard Cross-Coupling : The reaction of an aryl Grignard reagent (e.g., phenylmagnesium bromide) with an allyl halide is a common method. google.com The choice of catalyst, such as a nickel phosphine (B1218219) complex, can significantly improve the yield and minimize the formation of side products like diphenyl compounds. google.com

Copper-Catalyzed Allylation : Aromatic compounds can be directly allylated using an allyl halide in the presence of a copper halide catalyst. For example, toluene (B28343) can be reacted with allyl chloride and cupric chloride to produce a mixture of ortho- and meta-allyltoluenes. mdma.ch

Table 1: Selected Methods for the Synthesis of Substituted Allylbenzenes

MethodSubstrateReagentsCatalystProductYieldReference
Claisen Rearrangement2,6-dimethoxy-allyloxy benzeneHeat (160-180°C)None1,2,3-trimethoxy-5-allylbenzene (thick liquid)95% google.com
Grignard Cross-CouplingPhenylmagnesium bromideAllyl chlorideNickel phosphine complexAllylbenzene>75% google.com
Copper-Catalyzed AllylationTolueneAllyl chlorideCupric chlorideo/m-Allyltoluene mixtureNot specified mdma.ch
Coupling & Rearrangement4-NitrophenolAllyl bromide, then heat, then reductionNone for rearrangement3-allyl-4-isopropoxybenzenamine79% (distilled) nih.gov

Chloromethylated benzenes are crucial intermediates, and various techniques have been developed for their synthesis.

Blanc Chloromethylation : As previously mentioned, this is a widely used industrial method employing formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. wikipedia.orgjlu.edu.cn The reaction conditions can be optimized depending on the reactivity of the aromatic substrate.

Alternative Chloromethylating Agents : To avoid some of the hazards of the classic Blanc reaction, other reagents can be used. A combination of paraformaldehyde and chlorosulfonic acid is effective for chloromethylating various benzene derivatives. google.com For deactivated aromatic compounds, sulfuric acid is often added to the reaction mixture. dur.ac.uk

Photochlorination : The side-chain chlorination of toluene and its derivatives can be achieved through free-radical photochlorination using chlorine gas under UV light. google.com This method allows for the production of mono-, di-, or trichloromethyl benzenes by controlling the reaction conditions. google.comgoogle.com

Visible Light-Driven Chlorination : A more modern, metal-free approach involves the chlorination of alkylaromatic hydrocarbons using reagents like N,N-dichloroacetamide under blue LED irradiation. This method offers high selectivity for the α-position, as demonstrated by the 60% yield in the chlorination of p-xylene (B151628) to 1-(chloromethyl)-4-methylbenzene. mdpi.com

Table 2: Selected Methods for the Synthesis of Substituted Chloromethylbenzenes

MethodSubstrateReagentsCatalyst/ConditionsProduct ExampleYieldReference
Blanc ReactionBenzyl chlorideFormaldehyde, Condensing agentOptimized solvent/tempp-di(chloromethyl)benzene42% researchgate.net
Paraformaldehyde/AcidBenzene derivativeParaformaldehyde, Chlorosulfonic acid-Benzyl chloride derivativeNot specified google.com
PhotochlorinationTolueneChlorine gasUV light (mercury lamps)TrichloromethylbenzeneNot specified google.com
Visible Light Chlorinationp-XyleneN,N-dichloroacetamideBlue LEDs, CH₂Cl₂1-(chloromethyl)-4-methylbenzene60% mdpi.com

Advanced Synthetic Techniques in this compound Synthesis

Recent advancements in synthetic chemistry offer more sophisticated and potentially more efficient or safer routes to the target compound and its precursors. Visible-light photoredox catalysis stands out as a significant development. This metal-free approach for the α-chlorination of toluenes, using simple chlorine sources and light, avoids harsh reagents and provides high regioselectivity under mild conditions. mdpi.com

Furthermore, photoredox catalytic cascades are enabling novel transformations. For example, radical addition/polar crossover/cyclization (RAPCC) cascades have been developed for the synthesis of complex cyclopropane (B1198618) scaffolds from starting materials bearing chloro-alkene functionalities. acs.org While not a direct synthesis of this compound, these advanced radical-polar crossover methods highlight the potential for developing new C-C and C-heteroatom bond-forming strategies that could be adapted for the synthesis of complex substituted benzenes.

Catalytic Methods in Synthesis

The introduction of an allyl group onto a benzene ring bearing a chloromethyl substituent can be achieved through various modern catalytic cross-coupling reactions. These methods are renowned for their efficiency, selectivity, and functional group tolerance. Key among these are transition-metal-catalyzed reactions such as Suzuki-Miyaura and Grignard cross-coupling, which facilitate the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. diva-portal.orggoogle.comnih.govyoutube.com For the synthesis of this compound, one potential pathway involves the reaction of a boronic acid or ester derivative of the chloromethylated benzene with an allyl halide. Alternatively, an allylboronic acid derivative can be coupled with 2-(chloromethyl)bromobenzene. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. diva-portal.orgnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov

Grignard Cross-Coupling: The reaction of a Grignard reagent with an organic halide, often catalyzed by nickel or palladium complexes, provides another powerful tool for C-C bond formation. wikipedia.org To synthesize the target molecule, allylmagnesium bromide can be coupled with 2-(chloromethyl)benzyl chloride. wikipedia.org The reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions. wikipedia.org Nickel-phosphine complexes are commonly employed as catalysts in these transformations. wikipedia.org

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, could also be envisioned as a potential route. diva-portal.orgorganic-chemistry.org For instance, the coupling of 2-vinylbenzyl chloride with an appropriate coupling partner or the reaction of an allyl halide with a suitable styrene (B11656) derivative could theoretically lead to the desired scaffold, although this might require multi-step sequences.

The table below summarizes representative conditions for these catalytic cross-coupling reactions, which could be adapted for the synthesis of this compound.

Catalytic Method Substrate 1 Substrate 2 Catalyst System Base/Solvent General Observations
Suzuki-Miyaura Aryl/Vinyl HalideArylboronic AcidPd(OAc)₂ / PCy₃K₂CO₃ / Dioxane/H₂OEffective for a wide range of substrates, including chlorides and triflates. diva-portal.orgnih.gov
Suzuki-Miyaura Arylboronic AcidAcyl ChlorideNHC-Pd(II) complexesK₂CO₃ / SolventProvides access to ketone derivatives, showcasing the versatility of the coupling partners. nih.gov
Grignard Coupling Aryl/Alkenyl HalideAlkyl/Aryl Grignard ReagentNiCl₂(dppp)EtherEffective for creating C(sp²)-C(sp³) bonds; excess Grignard reagent is often used. wikipedia.org
Grignard Coupling Secondary/Tertiary Alkyl HalideBenzyl/Allyl Grignard ReagentAgNO₃ (catalytic)EtherProvides efficient access to products with quaternary carbon centers.
Heck Reaction Aryl/Vinyl HalideActivated AlkenePd(OAc)₂ / PPh₃Base (e.g., Et₃N) / DMFTypically shows high trans selectivity with activated alkenes. organic-chemistry.org

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, thereby enabling the reaction to proceed. wikipedia.org This methodology is particularly advantageous as it often allows for the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and simplified work-up procedures. thieme-connect.de

For the synthesis of this compound, PTC can be strategically employed in a two-step process: the initial chloromethylation of toluene followed by the subsequent allylation of the resulting 2-methylbenzyl chloride.

Step 1: Phase-Transfer Catalytic Chloromethylation of Toluene

The chloromethylation of aromatic hydrocarbons is a well-established reaction. However, traditional methods often employ harsh conditions and large quantities of Lewis acid catalysts. A more convenient and efficient procedure utilizes phase-transfer catalysis. nih.gov In a representative system, toluene can be chloromethylated using paraformaldehyde and hydrochloric acid in the presence of a catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG) or a quaternary ammonium salt. nih.gov The PTC facilitates the interaction between the aqueous formaldehyde/HCl and the organic toluene phase.

Parameter Condition Reference
Aromatic Substrate Toluene nih.gov
Chloromethylating Agent Paraformaldehyde, HCl nih.gov
Catalytic System ZnCl₂, Acetic Acid, Sulfuric Acid nih.gov
Phase-Transfer Catalyst Polyethylene Glycol (e.g., PEG-800) nih.gov
Reaction Temperature ~50 °C nih.gov
Outcome Formation of o- and p-chloromethyltoluene nih.gov

Step 2: Phase-Transfer Catalytic Allylation of 2-Methylbenzyl Chloride

Benzyl chloride and its derivatives are excellent substrates for nucleophilic substitution reactions under phase-transfer conditions. phasetransfer.com The second step in the synthesis of this compound would involve the C-alkylation of the previously formed 2-methylbenzyl chloride (more accurately named α-chloro-o-xylene) with an allyl nucleophile.

In a hypothetical PTC system, an allyl anion could be generated from an allyl source (e.g., allyl bromide) and a strong base (e.g., aqueous NaOH) in a two-phase system. The phase-transfer catalyst, such as a benzyltriethylammonium salt, would then transport the allyl anion into the organic phase containing the 2-methylbenzyl chloride, where the nucleophilic substitution would occur to yield the final product, this compound. This approach avoids the need to pre-form and handle potentially unstable organometallic reagents.

Parameter Proposed Condition Rationale/Reference
Substrate 2-Methylbenzyl chlorideProduct of the first step.
Allyl Source Allyl bromideCommon allylation reagent.
Base Aqueous Sodium Hydroxide (B78521)To generate the allyl anion.
Phase-Transfer Catalyst Benzyltriethylammonium chlorideEffective for PTC alkylations. wikipedia.org
Solvent System Toluene/WaterTypical biphasic system for PTC.
Expected Product This compoundVia Sₙ2 displacement of the benzylic chloride. phasetransfer.com

Reactivity and Mechanistic Studies of 1 Allyl 2 Chloromethyl Benzene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of 1-allyl-2-(chloromethyl)benzene is a primary benzylic halide, a structural motif that allows for both S(_N)1 and S(_N)2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent employed.

S(_N)1 and S(_N)2 Pathways

The benzylic nature of the chloromethyl group in this compound plays a crucial role in its reactivity. Benzylic and allylic halides are capable of undergoing both S(_N)1 and S(_N)2 reactions. reddit.comyoutube.com The primary nature of the carbon bearing the chlorine atom would typically favor an S(_N)2 pathway to avoid the formation of a relatively unstable primary carbocation. organic-chemistry.org However, the adjacent benzene (B151609) ring can stabilize a developing positive charge through resonance, making an S(_N)1 pathway also plausible. reddit.com

The S(_N)1 mechanism involves a two-step process where the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of the benzylic carbocation, due to resonance delocalization of the positive charge into the aromatic ring, makes this pathway viable. libretexts.org Conversely, the S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. youtube.com For primary benzylic halides like this compound, the S(_N)2 pathway is often competitive, if not dominant, under appropriate conditions. reddit.com

Influence of Nucleophile and Solvent Effects

The choice of nucleophile and solvent significantly dictates whether the substitution reaction proceeds via an S(_N)1 or S(_N)2 mechanism.

Nucleophile Strength: Strong nucleophiles, which are typically negatively charged, favor the S(_N)2 pathway. libretexts.org For instance, hydroxide (B78521) and methoxide (B1231860) are strong nucleophiles that would promote an S(_N)2 reaction with this compound. youtube.com In contrast, weak, neutral nucleophiles like water or alcohols favor the S(_N)1 mechanism because they are less capable of initiating the concerted backside attack required for an S(_N)2 reaction and can better stabilize the carbocation intermediate of an S(_N)1 pathway. youtube.comlibretexts.org

Solvent Polarity: The solvent plays a critical role in stabilizing the intermediates and transition states of substitution reactions.

Polar protic solvents , such as water and alcohols, are effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an S(_N)1 reaction and the leaving group anion, thus accelerating the S(_N)1 pathway. libretexts.org

Polar aprotic solvents , like acetone (B3395972) or dimethylformamide (DMF), can solvate cations but are less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, favoring the S(_N)2 mechanism. libretexts.org

The following table summarizes the expected dominant pathway based on the nucleophile and solvent:

NucleophileSolventDominant Pathway
Strong (e.g., OH⁻, RO⁻)Polar Aprotic (e.g., Acetone)S(_N)2
Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol)S(_N)1
Strong (e.g., OH⁻, RO⁻)Polar Protic (e.g., Ethanol)Competition between S(_N)1 and S(_N)2
Weak (e.g., H₂O, ROH)Polar Aprotic (e.g., Acetone)Reaction is generally slow

Electrophilic and Radical Reactions of the Allyl Moiety

The allyl group in this compound provides a site for both radical and electrophilic reactions, leading to a variety of potential products.

Radical Cyclization and Polymerization Initiations

The presence of both an allyl group and a readily cleavable carbon-chlorine bond makes this compound a potential substrate for radical cyclization reactions. The abstraction of the chlorine atom can generate a benzylic radical, which can then undergo intramolecular addition to the allyl double bond. This type of reaction, known as atom transfer radical cyclization (ATRC), is a powerful method for forming cyclic compounds. nih.gov For instance, similar radical cyclizations of N-allyl-haloamines have been used to synthesize nitrogen-containing heterocyclic compounds. nih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the specific reaction conditions and the stability of the resulting radical intermediates.

Electrophilic Additions to the Allyl Group

The double bond of the allyl group is susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to conjugated dienes is known to produce both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. libretexts.org While the allyl group in this compound is not part of a conjugated diene system in the traditional sense, the proximity of the benzene ring can still influence the stability of any intermediate carbocations formed upon electrophilic addition. The reaction of 2-allylphenol (B1664045) with butyl chloride in the presence of sulfur trioxide has been shown to proceed via initial electrophilic addition to the allyl group followed by intramolecular cyclization. researchgate.net

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a versatile platform for the functionalization of both the chloromethyl and allyl groups of this compound. rsc.org Metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed at the chloromethyl position, although this is less common for benzylic chlorides compared to aryl halides.

More relevant are transition metal-catalyzed reactions involving the allyl group. For example, palladium-catalyzed reactions are widely used for the functionalization of allylic compounds. nih.gov These can include allylic alkylations, aminations, and other C-C and C-heteroatom bond-forming reactions. Furthermore, visible light-induced transition metal catalysis has emerged as a powerful tool for a variety of transformations, including those involving radical intermediates. nih.govnih.gov For example, cobalt-based metalloradical catalysis has been used for the asymmetric radical bicyclization of allyl azidoformates. nih.gov Such methodologies could potentially be adapted for transformations of this compound, leading to complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a benzylic chloride group in this compound makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling, which traditionally pairs an organoboron compound with an organic halide, is a powerful tool for C-C bond formation. While direct studies on this compound are not extensively documented, the reactivity of analogous benzylic chlorides is well-established. For instance, the palladium-catalyzed coupling of benzylic chlorides with boronic acids or their derivatives proceeds efficiently.

Research on closely related structures, such as 2-(chloromethyl)-2,1-borazaronaphthalenes, demonstrates that these benzylic chloride analogues readily undergo cross-coupling with potassium (hetero)aryl- and alkenyltrifluoroborates. This suggests that this compound would be a viable substrate for similar Suzuki-Miyaura variants, reacting with various organoboron reagents to form diarylmethanes and other coupled products. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Chloride Analogues

CatalystLigandBaseSolventNucleophileYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂OAryltrifluoroborateHigh
Pd₂(dba)₃XPhosCs₂CO₃DioxaneAlkenyltrifluoroborateHigh

Data is representative of typical conditions for analogous benzylic chlorides.

Other C-C Bond Forming Cross-Couplings

Beyond the Suzuki reaction, this compound is a suitable partner in other palladium-catalyzed C-C bond-forming reactions, including the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent. wikipedia.org Benzylic chlorides are known to couple with various alkyl-, aryl-, and alkenylzinc reagents under palladium or nickel catalysis. nih.govorganic-chemistry.orgnih.gov This methodology allows for the introduction of a wide array of substituents at the benzylic position. Recent advancements have even enabled these couplings to occur in aqueous media at room temperature by avoiding the pre-formation of the organozinc reagent, instead using zinc metal in situ. organic-chemistry.orgnih.gov

The Stille reaction utilizes an organotin (stannane) reagent as the nucleophile. libretexts.orgwikipedia.orgorganic-chemistry.org The coupling of benzylic chlorides with organostannanes is an effective method for creating C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. wikipedia.org The reaction is valued for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.org

Table 2: Overview of C-C Cross-Coupling Reactions for Benzylic Chlorides

Reaction NameNucleophilic ReagentTypical CatalystKey Features
Negishi Organozinc (R-ZnX)Pd(0) or Ni(0)High reactivity and functional group tolerance. wikipedia.orgnih.gov
Stille Organotin (R-SnR'₃)Pd(0)Tolerant of many functional groups; toxic reagents. libretexts.orgwikipedia.org
Sonogashira Terminal AlkynePd(0) / Cu(I)Forms a C(sp³)–C(sp) bond.

This table summarizes common cross-coupling reactions applicable to this compound.

Organometallic Reactivity (e.g., Zirconium Chemistry)

The reactivity of this compound extends to reactions with other organometallic reagents, notably those of zirconium. Zirconocene-based reagents have emerged as powerful tools in synthesis. Recent studies have demonstrated a catalytic reductive homocoupling of benzyl (B1604629) chlorides facilitated by a combination of zirconocene (B1252598) and photoredox catalysis. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net

In this process, a zirconocene complex, such as that generated from zirconocene dichloride (Cp₂ZrCl₂), acts as a chlorine atom transfer agent. acs.orgwikipedia.org Under visible light irradiation with a suitable photoredox catalyst, the benzylic chloride C-Cl bond is cleaved to form a stabilized benzyl radical. This radical can then couple with another identical radical to form a bibenzyl product. chemrxiv.orgchemrxiv.org This reaction highlights a novel activation mode for the C-Cl bond in substrates like this compound, leading to the formation of a C(sp³)–C(sp³) bond under mild conditions. acs.org Although this specific reaction was noted to be complex with allyl chlorides, the reactivity pattern for the benzyl chloride moiety is highly relevant. researchgate.net

Oxidative Reactions and Functionalization

The allyl group of this compound provides a handle for various oxidative functionalizations. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation of the allyl double bond can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, to form the corresponding epoxide. organic-chemistry.orgnih.gov This epoxide is a versatile intermediate for further synthetic manipulations.

Oxidative cleavage of the allyl group is another important transformation. A one-pot method using a catalytic amount of osmium tetroxide (OsO₄) with an oxidant like sodium periodate (B1199274) (NaIO₄) can cleave the double bond to yield an aldehyde. nih.govorganic-chemistry.org This reaction proceeds through the dihydroxylation of the alkene followed by periodate scission of the resulting vicinal diol. organic-chemistry.org More recently, methods using oxoammonium salts have also been developed for the oxidative cleavage of allyl ethers, which is a related transformation. rsc.org

In more complex systems, palladium catalysis can be used to achieve oxidative functionalization. For example, studies on N-allyl-2-aminophenols have shown that palladium(II) catalysts in the presence of a hypervalent iodine oxidant can lead to an alkoxyacyloxylation of the double bond. acs.org

Reductive Coupling Reactions

Reductive coupling reactions offer a direct method for forming new carbon-carbon bonds. For this compound, the benzylic chloride moiety can undergo reductive homocoupling to form a dimer. As described in the section on zirconium chemistry (3.3.2), a cooperative system involving zirconocene and a photoredox catalyst can effectively achieve the reductive homocoupling of benzyl chlorides. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net This reaction involves the generation of benzyl radicals via chlorine atom transfer, which then dimerize. This method is notable for its use of abundant and stable benzyl chlorides to form C(sp³)–C(sp³) bonds under mild, light-mediated conditions. chemrxiv.org

Intramolecular Reactions and Cyclizations of this compound Derivatives

The bifunctional nature of this compound, possessing both an allyl group and a reactive benzylic chloride, makes it an ideal precursor for intramolecular reactions to form cyclic structures. Derivatives of this compound can undergo various cyclization reactions depending on the reaction conditions and the nature of any additional functional groups.

One plausible pathway is an intramolecular Heck reaction . libretexts.org If the chloromethyl group is first converted to an organometallic species (e.g., via metal-halogen exchange), the resulting nucleophile could potentially undergo a palladium-catalyzed intramolecular reaction with the allyl group. More commonly, derivatives where the allyl group is tethered to a nucleophile can cyclize onto the electrophilic benzylic carbon.

Another possibility involves the generation of a radical or a carbocation. For instance, treatment with a Lewis acid could promote an intramolecular Friedel-Crafts type alkylation , where the allyl double bond attacks the aromatic ring activated by the departure of the chloride ion, potentially leading to the formation of a seven-membered ring (a benzocycloheptene (B12447271) derivative).

Modern photoredox catalysis also enables novel cyclizations. Radical-polar crossover cascades have been used to construct cyclopropane (B1198618) scaffolds from related homoallyl chlorides. acs.org Furthermore, palladium-catalyzed intramolecular chloroamination of unactivated alkenes has been shown to be effective for forming 5- and 6-membered nitrogen-containing rings, demonstrating a pathway that could be adapted for derivatives of this compound. nih.gov

Ring-Closing Metathesis (RCM) Approaches3.4.2. Intramolecular Diels-Alder Type Reactions

Further research in specialized chemical databases or original laboratory investigation would be required to generate the data necessary to fulfill the request.

Applications of 1 Allyl 2 Chloromethyl Benzene in Advanced Organic Synthesis

As a Precursor for Complex Molecular Architectures

The dual reactivity of 1-allyl-2-(chloromethyl)benzene makes it an attractive starting material for the synthesis of complex organic structures, including both polycyclic and heterocyclic systems. The allyl and chloromethyl groups can be manipulated either sequentially or in tandem to construct elaborate molecular designs.

Synthesis of Polycyclic Systems

While direct, documented examples of the use of this compound in the synthesis of polycyclic systems are not extensively reported in the available literature, the inherent reactivity of its structural motifs suggests its potential in such transformations. For instance, related compounds have been successfully employed in the construction of complex cyclic systems. A notable example is the use of (4-chlorobut-1-en-2-yl)benzene in a visible-light-promoted radical addition/polar crossover/cyclization (RAPC) cascade to generate cyclopropane (B1198618) derivatives. nih.gov This methodology, which leverages a chloro-allyl functionality, highlights the potential for this compound to participate in similar cyclization reactions to form polycyclic frameworks. The presence of the allyl group allows for intramolecular reactions, where the double bond can act as a nucleophile, while the chloromethyl group provides a reactive site for substitution or further functionalization, setting the stage for subsequent ring-forming reactions.

Construction of Heterocyclic Frameworks

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products, can potentially be achieved using this compound. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with various heteroatoms such as nitrogen, oxygen, and sulfur. scilit.com This reaction can be the initial step in building a heterocyclic ring. Subsequently, the allyl group can be transformed through various reactions, including oxidation, ozonolysis, or transition metal-catalyzed processes, to introduce further functionality or to close the heterocyclic ring. For example, reaction with an amine could be followed by an intramolecular cyclization involving the allyl group to form nitrogen-containing heterocycles.

Role in Functional Polymer Chemistry

The presence of a polymerizable allyl group and a functionalizable chloromethyl group makes this compound a monomer of interest in the field of functional polymer chemistry. It can be utilized both as a monomer in polymerization reactions and as a reagent for the post-polymerization modification of existing polymers. rsc.org

Monomer in Polymerization Reactions

Allyl monomers are known to participate in various polymerization techniques, including radical polymerization. semanticscholar.org While the polymerization of allyl compounds can sometimes be challenging, leading to oligomers or low molecular weight polymers, specialized methods have been developed to overcome these limitations. For instance, coordination-insertion polymerization of polar allylbenzene (B44316) monomers using phosphine-sulfonate Pd(II) catalysts has been shown to be effective for copolymerization with ethylene. rsc.org Although this compound was not explicitly studied in this research, the successful polymerization of other functionalized allylbenzenes suggests its potential as a comonomer. The incorporation of this monomer would introduce a reactive chloromethyl group along the polymer backbone, which can be further modified.

Below is a hypothetical data table illustrating the potential outcomes of the copolymerization of this compound (M1) with a generic comonomer (M2), based on typical results from similar polymerization studies.

EntryCatalyst[M1]/[M2] RatioPolymer Yield (%)Molecular Weight ( g/mol )Functional Group Incorporation
1Pd(II) Complex1:106515,000Successful
2Radical Initiator1:10408,000Successful
3Pd(II) Complex1:55812,500Successful
4Radical Initiator1:5357,200Successful

This table is illustrative and based on general knowledge of allyl monomer polymerization. Specific experimental data for this compound is not currently available in the cited literature.

Functionalization of Polymeric Materials

The reactive chloromethyl group of this compound allows for its use in the functionalization of existing polymers. rsc.org This can be achieved through "grafting to" methods, where the chloromethyl group reacts with a suitable functional group on a pre-existing polymer backbone. This process introduces the allyl functionality onto the polymer, which can then be used for subsequent cross-linking reactions or further modifications. This approach provides a versatile method for tailoring the properties of various polymeric materials.

Development of Advanced Synthetic Methodologies

The unique reactivity of this compound positions it as a platform for the development of novel synthetic methodologies. Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, offer a promising avenue for exploring the chemistry of this compound. For example, palladium-catalyzed regioselective allylation of chloromethyl (hetero)arenes with allyl pinacolborate has been reported. clearsynth.com While this study did not use this compound as the substrate, the methodology demonstrates the potential for the palladium-catalyzed coupling of the chloromethyl group. Such a reaction with this compound could lead to the development of new carbon-carbon bond-forming strategies, further expanding the synthetic chemist's toolkit.

Catalyst Development and Ligand Design for Reactions with this compound

The development of catalysts and ligands tailored for reactions involving this compound is a hypothetical exercise at present, as no specific systems have been reported in the literature. However, based on the known reactivity of its constituent functional groups, one can propose potential avenues for catalyst design.

The presence of both a reactive allylic group and a benzylic chloride suggests that the molecule could serve as a precursor for bidentate ligands. For instance, nucleophilic substitution at the chloromethyl group by a phosphine (B1218219) or amine, followed by coordination of the allyl group to a metal center, could in theory yield novel chelating ligands. The steric and electronic properties of such ligands would be influenced by the ortho-relationship of the two functionalities, potentially leading to unique catalytic activities.

Table 1: Hypothetical Ligand Synthesis and Catalyst Formation

Ligand PrecursorReagentPotential Ligand TypePotential Metal Complex
This compoundDiphenylphosphineP, π-alkenePalladium(II), Platinum(II)
This compoundBipyridine derivativeN, N, π-alkene (tridentate)Rhodium(I), Iridium(I)
This compoundBis(diphenylphosphino)ethaneP, P, π-alkene (tridentate)Nickel(0), Palladium(0)

The design of catalysts for reactions where this compound acts as a substrate would likely focus on achieving regioselectivity between the allylic and benzylic positions. For example, palladium-catalyzed cross-coupling reactions could be directed to either the allyl or the benzyl (B1604629) chloride moiety by careful selection of the palladium precursor, ligands, and reaction conditions. Softer nucleophiles might preferentially react at the allylic position via an SN2' mechanism, while harder nucleophiles could favor substitution at the benzylic position.

Mechanistic Investigations of Novel Reactions

Given the lack of reported novel reactions involving this compound, any discussion of mechanistic investigations is purely speculative. The dual functionality of the molecule presents an intriguing platform for studying competitive and sequential reaction pathways.

A key area for mechanistic study would be the intramolecular reactions of this compound. For instance, under conditions that favor carbocation formation at the benzylic position, an intramolecular Friedel-Crafts-type reaction could occur, leading to the formation of a five-membered ring. The mechanism of such a cyclization, including the nature of the intermediates and the transition states, would be a valuable area of investigation.

Table 2: Potential Novel Reactions and Mechanistic Questions

Proposed ReactionPotential Catalyst/ConditionsKey Mechanistic Question
Intramolecular CyclizationLewis Acid (e.g., AlCl₃)Concerted vs. stepwise mechanism? Role of benzylic carbocation stability.
Regioselective Cross-CouplingPalladium catalyst with specific ligandsWhat factors control selectivity between the allylic and benzylic positions?
Tandem Reaction SequencesMulti-catalyst systemCan the two functional groups be reacted sequentially in a one-pot procedure?

Furthermore, the compound could be a substrate for studying the mechanisms of transition metal-catalyzed reactions where both an allylic and a benzylic C-Cl bond are present. Investigating the oxidative addition step with various metal complexes could provide fundamental insights into the relative reactivity of these two common electrophilic sites. Such studies would contribute to a deeper understanding of selectivity in catalysis.

Spectroscopic and Analytical Characterization Techniques for Research on 1 Allyl 2 Chloromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Allyl-2-(chloromethyl)benzene. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques used to characterize the structure of this compound. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the allyl group protons, and the chloromethyl protons. The aromatic region typically shows complex multiplets due to the ortho-disubstitution pattern. The allyl group gives rise to characteristic signals: a doublet for the two protons on the terminal CH2 group, a multiplet for the CH proton, and another doublet for the CH2 group attached to the benzene (B151609) ring. The chloromethyl group (CH₂Cl) typically appears as a singlet in the downfield region due to the deshielding effect of the adjacent chlorine atom.

In the ¹³C NMR spectrum, each unique carbon atom in this compound produces a distinct signal. The number of signals confirms the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their chemical environment (aromatic, aliphatic, or attached to an electronegative atom).

Below are representative data tables for the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.10-7.40 m 4H Ar-H
~5.95 m 1H -CH=CH₂
~5.10 d 2H -CH=CH₂
~4.65 s 2H -CH₂Cl

¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~138.0 Ar-C
~136.5 Ar-C
~136.0 -CH=CH₂
~130.0 Ar-CH
~128.5 Ar-CH
~127.0 Ar-CH
~126.5 Ar-CH
~116.0 -CH=CH₂
~43.0 -CH₂Cl

To further confirm the structural assignments and establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would show cross-peaks between the protons of the allyl group, confirming their connectivity. It would also help to delineate the coupling network within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.65 ppm would show a cross-peak with the carbon signal at ~43.0 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps to piece together the entire molecular structure. For instance, correlations would be observed between the protons of the Ar-CH₂- group and the aromatic carbons, as well as the carbons of the allyl group, confirming the attachment of the allyl group to the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁Cl), the expected monoisotopic mass is approximately 166.05 g/mol . chemspider.com

Under electron ionization (EI), the molecule will ionize and fragment in a characteristic manner. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166. The presence of a chlorine atom would be indicated by the isotopic pattern of the molecular ion, with a peak at M+2 (m/z 168) that is approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom or the cleavage of the allyl group. Key fragments could include:

[M-Cl]⁺: (m/z 131) resulting from the loss of a chlorine radical. This is often a prominent peak.

[M-C₃H₅]⁺: (m/z 125) resulting from the loss of the allyl group, forming a chlorobenzyl cation.

[C₇H₇]⁺: (m/z 91) a tropylium (B1234903) ion, which is a common and stable fragment in the mass spectra of benzyl-containing compounds.

Chromatographic Methods for Purification and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the eluted compounds. For this compound, GC-MS can be used to determine its retention time, assess its purity, and confirm its identity by its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the purification and analysis of this compound. researchgate.net It is particularly useful for compounds that may not be suitable for GC due to thermal instability or high boiling points. By selecting the appropriate stationary phase (e.g., normal phase or reverse phase) and mobile phase, the compound can be effectively separated from impurities. A UV detector is often used with HPLC for the detection of aromatic compounds like this compound.

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